molecular formula C20H22ClN3O2 B252818 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Numéro de catalogue: B252818
Poids moléculaire: 371.9 g/mol
Clé InChI: XSTPHDSROUOBPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. TAK-659 selectively targets and inhibits the activity of Bruton's tyrosine kinase (BTK), a protein that plays a critical role in the survival and proliferation of cancer cells.

Mécanisme D'action

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide targets and inhibits the activity of BTK, a protein that plays a critical role in the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the development and function of B-cells. In cancer cells, BTK is often overexpressed and hyperactivated, leading to increased survival and proliferation. By inhibiting BTK, this compound disrupts the BCR signaling pathway, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In addition, this compound has been shown to have good selectivity for BTK, with minimal off-target effects on other kinases. In preclinical studies, this compound has been found to inhibit the growth and survival of cancer cells, induce apoptosis, and enhance the efficacy of other cancer therapies. This compound has also been found to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its potent and selective inhibition of BTK, which makes it an attractive candidate for the treatment of various cancers. In addition, this compound has good pharmacokinetic properties, which make it suitable for oral administration. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings. Another limitation is the potential for off-target effects, although this compound has been found to have good selectivity for BTK.

Orientations Futures

There are several future directions for the research and development of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. One potential direction is the evaluation of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is the investigation of this compound in the treatment of other BTK-driven diseases, such as autoimmune disorders and inflammatory diseases. Furthermore, the development of more potent and selective BTK inhibitors, based on the structure of this compound, may lead to the discovery of new cancer therapies with improved efficacy and safety.

Méthodes De Synthèse

The synthesis of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves several steps, including the reaction of 4-chlorobenzoic acid with 4-(4-aminophenyl)piperazine to form 4-(4-chlorobenzamido)phenyl)piperazine. This compound is then reacted with propanoyl chloride to produce 4-(4-propanoylpiperazin-1-yl)phenyl)benzamide, which is further chlorinated with thionyl chloride to yield this compound.

Applications De Recherche Scientifique

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential use in the treatment of various cancers, including lymphoma, leukemia, and solid tumors. In preclinical studies, this compound has shown promising results in inhibiting the growth and survival of cancer cells, both in vitro and in vivo. In addition, this compound has been found to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

Propriétés

Formule moléculaire

C20H22ClN3O2

Poids moléculaire

371.9 g/mol

Nom IUPAC

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H22ClN3O2/c1-2-19(25)24-13-11-23(12-14-24)18-9-7-17(8-10-18)22-20(26)15-3-5-16(21)6-4-15/h3-10H,2,11-14H2,1H3,(H,22,26)

Clé InChI

XSTPHDSROUOBPN-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

SMILES canonique

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.